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Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes,

making them prominent targets for drug discovery. The immunoprecipitation kinase assay is a

powerful technique to isolate a specific kinase from a complex cellular lysate and measure its

activity. This application note details a robust, non-radioactive method utilizing a biotinylated

Crosstide peptide substrate for the sensitive detection of kinase activity, particularly for

members of the AGC kinase family such as Akt (Protein Kinase B).

The Biotin-Crosstide protocol offers a significant advantage over traditional radioactive

assays by eliminating the hazards and disposal issues associated with 32P. The assay relies

on the immunoprecipitation of the target kinase, followed by an in vitro kinase reaction with

Biotin-Crosstide. The resulting phosphorylated biotinylated peptide is then captured on a

streptavidin-coated plate and detected using a phospho-specific antibody conjugated to a

reporter enzyme, such as horseradish peroxidase (HRP). This method provides a quantitative

measure of kinase activity and is highly amenable to screening potential kinase inhibitors.
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The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell

growth, proliferation, survival, and metabolism.[1][2][3] Crosstide, a synthetic peptide derived

from Glycogen Synthase Kinase-3β (GSK-3β), is a well-established substrate for Akt.[4]

Therefore, the Biotin-Crosstide immunoprecipitation kinase assay is particularly well-suited for

studying the activity of Akt and the upstream regulation of the PI3K pathway.
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PI3K/Akt Signaling Pathway Diagram.
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Experimental Workflow
The overall workflow for the Biotin-Crosstide immunoprecipitation kinase assay is depicted

below. The process begins with cell culture and treatment, followed by cell lysis to extract

proteins. The target kinase is then specifically immunoprecipitated from the lysate. The kinase

activity of the immunoprecipitated protein is subsequently measured in an in vitro reaction

using Biotin-Crosstide and ATP. Finally, the phosphorylated substrate is detected and

quantified.
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Biotin-Crosstide IP-Kinase Assay Workflow.
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Detailed Experimental Protocols
Part 1: Cell Lysis and Protein Extraction
This protocol is designed to gently lyse cells to maintain the activity of the target kinase.

Reagents:

Phosphate-Buffered Saline (PBS), ice-cold

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1

mM EGTA, 1 mM sodium orthovanadate, 50 mM sodium fluoride, 10 mM β-

glycerophosphate, 5 mM sodium pyrophosphate, and 1x protease inhibitor cocktail (add

fresh).[5]

Procedure:

Grow cells to 80-90% confluency in appropriate culture dishes.

Treat cells with activators or inhibitors of the signaling pathway of interest as required.

Aspirate the culture medium and wash the cells twice with ice-cold PBS.[6]

Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate (e.g., 0.5 mL for a 10 cm

dish).

Incubate on ice for 10 minutes.[5]

Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA

assay).

The lysate can be used immediately or stored at -80°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://resources.novusbio.com/manual/Manual-KA0885-2270442.pdf
https://www.novusbio.com/support/support-by-application/immunoprecipitation/protocol.html
https://resources.novusbio.com/manual/Manual-KA0885-2270442.pdf
https://www.cellsignal.com/learn-and-support/protocols/protocol-ip-native-protein
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 2: Immunoprecipitation of Target Kinase
This protocol describes the specific isolation of the target kinase from the cell lysate.

Reagents:

Cell Lysate (from Part 1)

Primary antibody against the target kinase (e.g., anti-Akt antibody)

Protein A/G agarose or magnetic beads

Wash Buffer: Same composition as Cell Lysis Buffer but with 0.1% Triton X-100.

Procedure:

Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with ice-cold Cell Lysis

Buffer.

Pre-clear the lysate by adding 20 µL of Protein A/G bead slurry per 1 mg of protein and

incubating with gentle rotation for 30 minutes at 4°C.[6]

Centrifuge at 1,000 x g for 5 minutes at 4°C and transfer the supernatant to a new tube.

Add the primary antibody (the optimal amount should be determined empirically, typically 1-4

µg per 1 mg of protein) to the pre-cleared lysate.

Incubate with gentle rotation for 2 hours to overnight at 4°C.[6]

Add 30 µL of Protein A/G bead slurry and incubate with gentle rotation for an additional 1-2

hours at 4°C to capture the immune complexes.[4]

Collect the beads by centrifugation at 1,000 x g for 5 minutes at 4°C.

Carefully aspirate and discard the supernatant.

Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove

all residual buffer.
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Part 3: In Vitro Kinase Assay with Biotin-Crosstide
This protocol details the kinase reaction using the immunoprecipitated enzyme.

Reagents:

Immunoprecipitated kinase on beads (from Part 2)

Kinase Assay Buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerol phosphate, 5 mM EGTA, 1

mM sodium orthovanadate, 1 mM DTT.

Biotin-Crosstide peptide (e.g., from Abcam, CAS 923949-90-0).[8]

ATP solution (10 mM)

Magnesium/ATP Cocktail: 500 µM ATP and 75 mM MgCl₂ in Kinase Assay Buffer.

Procedure:

Resuspend the immunoprecipitated beads in 40 µL of Kinase Assay Buffer.[7]

Add Biotin-Crosstide to a final concentration of 20-50 µM.

To initiate the kinase reaction, add 10 µL of the Magnesium/ATP Cocktail to each sample.

The final ATP concentration will be 100 µM.

Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.[7]

Terminate the reaction by adding 10 µL of 0.5 M EDTA.

Centrifuge the tubes to pellet the beads and collect the supernatant containing the

phosphorylated Biotin-Crosstide.

Part 4: Detection and Quantification
This protocol describes the capture and detection of the phosphorylated Biotin-Crosstide.

Reagents:
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Streptavidin-coated 96-well plates

Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)

Blocking Buffer (e.g., 1% BSA in PBS-T)

Phospho-specific antibody that recognizes the phosphorylated Crosstide sequence,

conjugated to HRP.

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

Stop Solution (e.g., 2 M H₂SO₄)

Procedure:

Add 100 µL of the supernatant from the kinase assay (Part 3) to each well of a streptavidin-

coated plate.

Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind to the

streptavidin.

Wash the plate three times with 200 µL of Wash Buffer per well.

Block the wells by adding 200 µL of Blocking Buffer and incubating for 1 hour at room

temperature.

Wash the plate three times with Wash Buffer.

Add 100 µL of the HRP-conjugated phospho-specific antibody, diluted in Blocking Buffer, to

each well.

Incubate for 1 hour at room temperature.

Wash the plate five times with Wash Buffer.

Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color

develops (typically 15-30 minutes).
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Stop the reaction by adding 100 µL of Stop Solution.

Read the absorbance at 450 nm using a microplate reader.

Data Presentation
The following tables provide representative data that can be obtained using the Biotin-
Crosstide immunoprecipitation kinase assay.

Table 1: Measurement of Immunoprecipitated Akt Kinase Activity

This table shows a sample dataset for measuring the activity of immunoprecipitated Akt from

cells under different stimulation conditions. The activity is represented by the absorbance at

450 nm, which is proportional to the amount of phosphorylated Crosstide.

Sample Condition
Absorbance at 450 nm
(Mean ± SD)

Fold Change vs.
Unstimulated

Unstimulated Control 0.150 ± 0.015 1.0

Growth Factor Stimulated

(e.g., IGF-1)
0.850 ± 0.042 5.7

Negative Control (No Antibody) 0.050 ± 0.005 -

Negative Control (Kinase Dead

Mutant)
0.065 ± 0.008 -

Table 2: Determination of IC₅₀ for an Akt Inhibitor

This table presents example data for determining the half-maximal inhibitory concentration

(IC₅₀) of a selective Akt inhibitor. Immunoprecipitated Akt was incubated with varying

concentrations of the inhibitor before the kinase reaction.
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Inhibitor Concentration
(nM)

Absorbance at 450 nm
(Mean)

% Inhibition

0 (No Inhibitor) 0.900 0

1 0.810 10

5 0.630 30

10 0.468 48

20 0.270 70

50 0.135 85

100 0.090 90

Calculated IC₅₀ ~10.5 nM

Note: The IC₅₀ value is typically determined by fitting the data to a four-parameter logistic

curve. The data presented here is for illustrative purposes. Actual IC₅₀ values for Akt inhibitors

can vary depending on the specific compound and assay conditions.[9]

Conclusion
The Biotin-Crosstide immunoprecipitation kinase assay is a sensitive, specific, and non-

radioactive method for measuring the activity of isolated kinases. Its application to the study of

the PI3K/Akt pathway, a key signaling cascade in cancer and other diseases, makes it a

valuable tool for basic research and drug development. The detailed protocols and

representative data provided in this application note should enable researchers to successfully

implement this assay in their laboratories.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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